

Application Note: Scalable Process Engineering for 5-Amino-2-bromobenzamide

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Compound of Interest

Compound Name: 5-Amino-2-bromobenzamide

CAS No.: 220583-56-2

Cat. No.: B112314

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Executive Summary

5-Amino-2-bromobenzamide (CAS: 1345410-34-5) is a critical scaffold in medicinal chemistry, serving as a primary intermediate for PARP inhibitors (e.g., Niraparib derivatives) and BTK inhibitors. While structurally simple, the scale-up of this molecule presents a specific chemoselectivity challenge: reducing the nitro group without compromising the labile aryl-bromide bond (hydrodehalogenation).

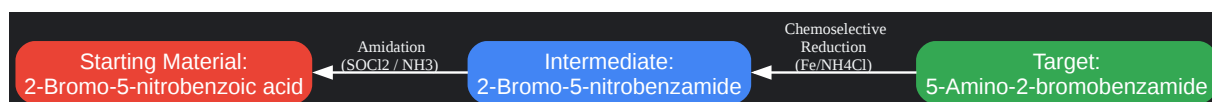
This application note details a robust, two-step scalable synthesis starting from 2-bromo-5-nitrobenzoic acid. Unlike catalytic hydrogenation methods (Pd/C) that frequently result in debromination, this protocol utilizes a chemoselective Iron/Ammonium Chloride reduction system. This method ensures >98% retention of the bromine atom while delivering high yields (>85%) and high purity (>99% HPLC) suitable for GMP downstream processing.

Retrosynthetic Strategy & Route Selection

To ensure scalability and regiochemical fidelity, we reject the direct bromination of 3-aminobenzamide due to poor regioselectivity (yielding mixtures of 2-, 4-, and 6-bromo isomers). Instead, we utilize a functional group interconversion (FGI) strategy.

Strategic Pathway

- Activation/Amidation: Conversion of the carboxylic acid to the primary amide via an acid chloride intermediate.
- Chemoselective Reduction: Targeted reduction of the nitro group using a dissolving metal reduction (Fe/NH₄Cl) to avoid hydrogenolysis of the C-Br bond.



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Figure 1: Retrosynthetic analysis prioritizing regiocontrol and halogen retention.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Bromo-5-nitrobenzamide

Objective: Convert 2-bromo-5-nitrobenzoic acid to its amide derivative via acid chloride activation. Scale: 100 g Input

Reagents & Materials

- Substrate: 2-Bromo-5-nitrobenzoic acid (100.0 g, 0.406 mol)
- Reagent: Thionyl Chloride () (72.5 g, 44 mL, 0.609 mol, 1.5 eq)
- Reagent: Aqueous Ammonia (28-30%) (300 mL, excess)
- Solvent: Toluene (anhydrous, 500 mL)
- Catalyst: DMF (0.5 mL)

Protocol

- Activation: In a 2L reactor equipped with a reflux condenser and scrubber (for HCl/), suspend the starting acid in Toluene (400 mL).
- Addition: Add DMF catalyst. Add Thionyl Chloride dropwise over 30 minutes at room temperature.
- Reflux: Heat the mixture to 80°C (reflux) for 3-4 hours. Endpoint: Solution becomes clear and gas evolution ceases.
- Distillation: Distill off excess and Toluene under reduced pressure to obtain the crude acid chloride as a semi-solid residue. Re-dissolve in fresh Toluene (300 mL).
- Amidation (Critical Exotherm): Cool the Toluene solution to 0-5°C. Place the Aqueous Ammonia in a separate vessel cooled to 0°C.
- Quench: Slowly add the toluene solution into the ammonia solution with vigorous stirring, maintaining internal temperature <15°C. Note: Reverse addition (ammonia into acid chloride) can lead to imide byproducts.
- Isolation: Stir for 1 hour at 20°C. The product precipitates as a white/off-white solid.
- Filtration: Filter the solid, wash with water (3 x 200 mL) to remove ammonium salts, and wash with cold Toluene (100 mL).
- Drying: Dry in a vacuum oven at 50°C.

Expected Yield: 90–95 g (90-95%) Purity Check: HPLC >98%.

Step 2: Chemoselective Reduction to 5-Amino-2-bromobenzamide

Objective: Reduce the nitro group to an amine without de-brominating the aromatic ring.

Mechanism: Electron transfer via Iron surface (Bechamp Reduction variant).

Reagents & Materials

- Substrate: 2-Bromo-5-nitrobenzamide (50.0 g, 0.204 mol)
- Reductant: Iron Powder (325 mesh, reduced) (34.2 g, 0.612 mol, 3.0 eq)
- Electrolyte: Ammonium Chloride () (16.4 g, 0.306 mol, 1.5 eq)
- Solvent: Ethanol/Water (3:1 ratio, 500 mL total)

Protocol

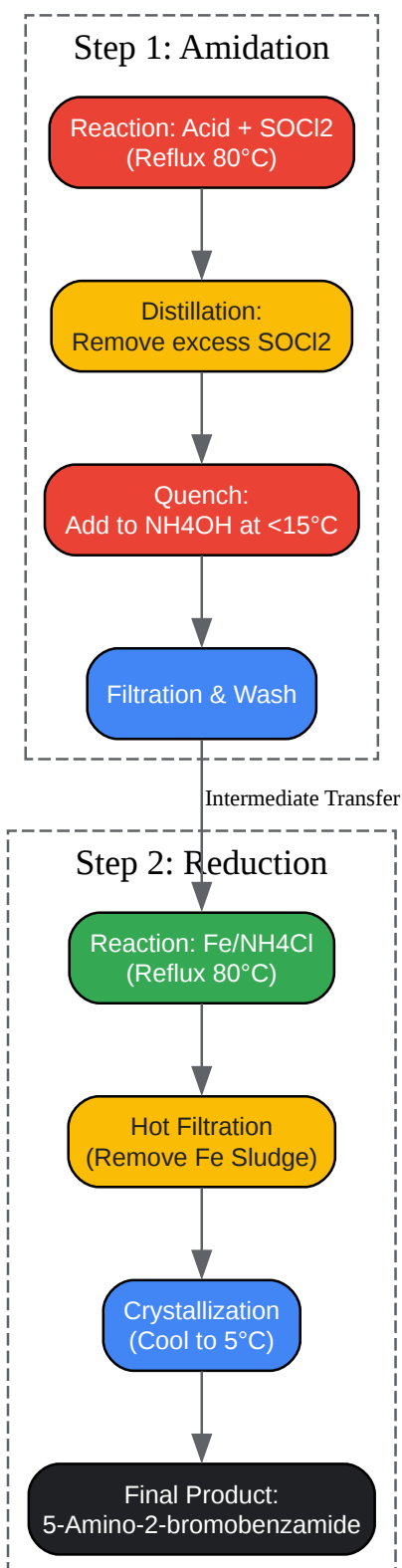
- Preparation: In a 1L 3-neck flask equipped with mechanical stirring (overhead stirrer recommended due to slurry), charge Ethanol, Water, and Ammonium Chloride.
- Activation: Heat the mixture to 70°C. Add the Iron powder and stir for 15 minutes to activate the surface.
- Addition: Add the nitro-amide substrate portion-wise over 30 minutes. Caution: Mild exotherm.
- Reaction: Reflux the mixture (approx. 78-80°C) for 2–4 hours.
 - IPC (In-Process Control): Monitor by TLC or HPLC. Disappearance of nitro starting material.
 - Validation: Check for "Des-bromo" impurity (3-aminobenzamide). Using this protocol, this impurity should be <0.1%.
- Work-up (Sludge Removal): While still hot (60°C), filter the mixture through a Celite pad to remove iron oxides. Wash the cake with hot Ethanol (100 mL).
- Concentration: Concentrate the filtrate under vacuum to remove Ethanol.
- Crystallization: The product will precipitate from the remaining aqueous layer upon cooling to 5°C.

- Final Isolation: Filter the off-white crystals. Wash with cold water.^[1] Dry at 45°C under vacuum.

Expected Yield: 35–39 g (80–88%) Appearance: White to pale beige crystalline solid.

Process Workflow & Unit Operations

The following diagram illustrates the logical flow of unit operations, highlighting critical control points (CCPs) for safety and quality.



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Figure 2: Unit operation workflow for the 2-step synthesis.

Analytical Specifications & Quality Control

To ensure the process is valid for pharmaceutical intermediates, the following specifications must be met.

Parameter	Specification	Method	Rationale
Appearance	White to off-white solid	Visual	Colored impurities indicate incomplete Fe removal or oxidation.
Assay	> 98.0%	HPLC (C18, ACN/H ₂ O)	Standard purity requirement.
Des-bromo Impurity	< 0.15%	HPLC/MS	Critical: Confirms chemoselectivity of reduction.
Iron Content	< 20 ppm	ICP-MS	Essential due to Fe reduction step.
Water Content	< 0.5%	Karl Fischer	Ensure dryness for downstream coupling.

Expertise & Troubleshooting (FAQs)

Q: Why not use Catalytic Hydrogenation (Pd/C + H₂)? A: While cleaner, Pd/C readily catalyzes hydrodehalogenation (cleaving the C-Br bond) alongside nitro reduction. While sulfided Platinum (Pt/C-S) can be used to prevent this [1], it is significantly more expensive. The Fe/NH₄Cl method is a "self-validating" chemoselective system that is cost-effective at scale.

Q: The filtration in Step 2 is slow. How do I fix this? A: Iron oxide sludge can clog filters. Ensure the reaction mixture is filtered hot (60-70°C) to prevent product precipitation in the filter cake. Use a pre-coat of Celite (diatomaceous earth) to prevent blinding of the filter cloth.

Q: Can I use Tin Chloride () instead of Iron? A: Yes,

is also chemoselective. However, Tin waste is more toxic and harder to dispose of than Iron waste. Iron is preferred for "Green Chemistry" metrics in large-scale operations [2].

References

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